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Executive Summary
Pelareorep (formerly known as REOLYSIN®) is a first-in-class, intravenously delivered, non-

pathogenic oncolytic virus.[1] It is an unmodified, proprietary formulation of the Reovirus Type 3

Dearing strain that has demonstrated promising anti-cancer activity in a range of solid tumors

and hematologic malignancies.[2] Pelareorep's primary mechanism of action is multifaceted,

combining direct, selective oncolysis of tumor cells with the induction of both innate and

adaptive anti-tumor immune responses.[3][4] This agent selectively replicates in cancer cells

with an activated RAS signaling pathway, a common mutation in many cancers, leading to

tumor cell lysis and the release of tumor-associated antigens.[3] This process effectively

transforms immunologically "cold" tumors into "hot" phenotypes, making them more susceptible

to immune-mediated destruction and synergistic with other cancer therapies such as

chemotherapy and immune checkpoint inhibitors. Clinical data has shown encouraging results

in difficult-to-treat cancers, including metastatic pancreatic ductal adenocarcinoma (mPDAC)

and hormone receptor-positive/HER2-negative (HR+/HER2–) metastatic breast cancer.

Mechanism of Action
Pelareorep exerts its oncolytic effects through a coordinated, three-pronged mechanism:

2.1 Direct Tumor Lysis: Pelareorep demonstrates a natural tropism for and preferentially

replicates within cells that have an activated RAS signaling pathway. This pathway is
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frequently dysregulated in cancer cells, leading to a cellular environment that is permissive

for reovirus replication. In contrast, normal cells with an inactive RAS pathway are resistant

to the virus. Upon infection of a cancer cell, Pelareorep replicates, leading to the assembly of

new viral progeny and eventual lysis of the host cell, releasing virions to infect adjacent

cancer cells.

2.2 Innate Immune Response Activation: The replication of Pelareorep within tumor cells

produces double-stranded RNA (dsRNA), a potent immune stimulant. This triggers a

cascade of inflammatory cytokines and chemokines, which recruits and activates

components of the innate immune system, such as Natural Killer (NK) cells, to recognize and

attack the cancer cells.

2.3 Adaptive Immune Response Induction: The oncolysis-mediated release of viral antigens

and tumor-associated antigens (TAAs) initiates a powerful adaptive immune response.

Antigen-presenting cells (APCs), such as dendritic cells, take up these antigens and present

them to T-cells. This process educates and activates tumor-specific cytotoxic T-lymphocytes

(CTLs), which can then systemically target and destroy cancer cells, leading to a durable

anti-tumor effect and long-term immune surveillance. This "in situ vaccination" effect is

critical for Pelareorep's ability to turn immunologically "cold" tumors "hot," characterized by

increased T-cell infiltration and upregulation of immune checkpoints like PD-L1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Systemic Administration & Tumor Targeting

Direct Oncolysis & Innate Immunity

Adaptive Immune Response ('Cold' to 'Hot' Tumor)

1. Intravenous
Administration

2. Association with
Blood Mononuclear Cells

Evades Neutralizing
Antibodies

3. Tumor Targeting &
Selective Infection

(RAS-Activated Cells)

4. Viral Replication
(Produces dsRNA)

5. Tumor Cell Lysis

6. Innate Immune Activation
(Cytokine/Chemokine Release)

7. Release of TAAs
& Viral Antigens

NK Cell Recruitment
& Activation

Attacks
Tumor Cells

8. APCs Present Antigens

9. T-Cell Priming
& Activation

10. T-Cell Infiltration
into Tumor

Systemic Anti-Tumor
Immunity

Click to download full resolution via product page

Pelareorep's multi-faceted mechanism of action.
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Quantitative Data from Clinical Trials
Pelareorep has been evaluated in numerous clinical trials across a variety of cancers, often in

combination with standard-of-care therapies. The following tables summarize key efficacy data.

Table 1: Efficacy of Pelareorep in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)

Clinical
Trial

Treatme
nt Arm

N

Objectiv
e

Respon
se Rate
(ORR)

Median
Overall
Survival

(OS)

1-Year
OS Rate

2-Year
OS Rate

Citation
(s)

REO
017

Pelareor
ep +
Gemcita
bine

34 -
10.2

months
45% 24%

NCI 8601

Pelareor

ep +

Paclitaxel

/Carbopl

atin

- - - 34% 20%

GOBLET

(Cohort

1)

Pelareor

ep +

Atezolizu

mab +

Gemcitab

ine/Nab-

paclitaxel

13 62% - 45% -

| Pooled Data | Pelareorep Combinations | >100 | - | - | - | 21.9% | |

Table 2: Efficacy of Pelareorep in Metastatic Breast Cancer (HR+/HER2–)
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Clinical
Trial

Treatment
Arm

N

Median
Progressio

n-Free
Survival

(PFS)

Median
Overall
Survival

(OS)

Citation(s)

IND.213
Pelareorep
+ Paclitaxel

- -
21.0

months

Paclitaxel

Alone
- - 10.8 months

BRACELET-1
Pelareorep +

Paclitaxel
- 12.1 months

~32.1 months

(est.)

| | Paclitaxel Alone | - | 6.4 months | 18.2 months | |

Table 3: Efficacy of Pelareorep in Other Solid Tumors

Cancer
Type

Clinical
Trial

Treatmen
t Arm

Median
PFS

Median
OS

Disease
Control

Rate

Citation(s
)

Malignant
Melanom
a

Phase II

Pelareore
p +
Carboplat
in/Paclita
xel

5.2
months

10.9
months

85%

| Metastatic Colorectal Cancer (KRAS mutant) | REO 022 | Pelareorep +

FOLFIRI/Bevacizumab | 16.6 months | 27.0 months | - | |

Key Experimental Protocols
The evaluation of oncolytic viruses like Pelareorep involves a series of standardized in vitro

and in vivo assays to characterize their efficacy and mechanism of action.

4.1 In Vitro Cytopathic Effect Assay
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Objective: To determine the lytic capability of Pelareorep on a panel of cancer cell lines and

to establish its selectivity for cancer cells over normal cells.

Methodology:

Cell Seeding: Cancer cell lines (e.g., pancreatic, breast) and normal control cells are

seeded into 96-well plates and allowed to adhere overnight.

Viral Infection: Cells are infected with serial dilutions of Pelareorep to achieve a range of

Multiplicity of Infection (MOI) values. Uninfected cells serve as a control.

Incubation: Plates are incubated for a period of 24 to 96 hours to allow for viral replication

and cell lysis.

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based

assay measuring ATP content. Real-time cell analysis systems can also be used for

continuous monitoring.

Data Analysis: The percentage of cell viability is plotted against the MOI, and the 50%

inhibitory concentration (IC50) is calculated to determine the potency of the virus.

4.2 In Vivo Tumor Xenograft/Syngeneic Model Study

Objective: To evaluate the anti-tumor efficacy of Pelareorep, both as a monotherapy and in

combination with other agents, in a living organism.

Methodology:

Tumor Implantation: Immunocompromised mice (for human xenografts) or

immunocompetent mice (for syngeneic models) are subcutaneously inoculated with a

suspension of cancer cells.

Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice

are randomized into treatment groups (e.g., vehicle control, Pelareorep alone,

chemotherapy alone, combination therapy). Pelareorep is typically administered

intravenously.
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Tumor Measurement: Tumor volume is measured bi-weekly using digital calipers. Mouse

body weight is also monitored as an indicator of toxicity.

Endpoint Analysis: The study is concluded when tumors in the control group reach a

predetermined size. Tumors are then excised for further analysis (e.g., histology,

immunohistochemistry, viral titration).

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is

performed to compare the anti-tumor efficacy between treatment arms.
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General workflow for preclinical evaluation of an oncolytic virus.
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4.3 Immunohistochemistry (IHC) for Immune Infiltration

Objective: To visualize and quantify changes in the tumor microenvironment, particularly the

infiltration of immune cells, following Pelareorep treatment.

Methodology:

Tissue Preparation: Excised tumors from in vivo studies are fixed in formalin and

embedded in paraffin.

Sectioning: Thin sections (4-5 µm) of the tumor tissue are cut and mounted on microscope

slides.

Staining: Slides undergo deparaffinization, rehydration, and antigen retrieval. They are

then incubated with primary antibodies specific for immune cell markers (e.g., CD8 for

cytotoxic T-cells, PD-L1 for the immune checkpoint).

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogen

are used to visualize the target protein.

Imaging and Analysis: Slides are imaged using a microscope, and the density of positive

cells is quantified using image analysis software.

Synergistic Combinations
A key feature of Pelareorep's therapeutic potential is its ability to synergize with other oncology

treatments. By inducing an immunologically "hot" tumor microenvironment, it can enhance the

efficacy of therapies that rely on a competent immune system.

Chemotherapy: Chemotherapeutic agents can enhance Pelareorep's efficacy by inducing

immunogenic cell death and potentially attenuating the anti-viral antibody response, allowing

for more robust viral replication.

Immune Checkpoint Inhibitors (ICIs): Pelareorep-induced upregulation of PD-L1 on tumor

cells creates a prime opportunity for combination with anti-PD-1/PD-L1 antibodies.

Pelareorep primes the tumor for an immune attack, while ICIs release the "brakes" on the

responding T-cells, leading to a more potent and durable anti-tumor response.
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Targeted Therapies: Pelareorep's mechanism is also being explored in combination with

other targeted agents like PARP inhibitors and CDK4/6 inhibitors.
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Logical relationships in Pelareorep combination therapies.
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Conclusion
Pelareorep is a promising immunotherapeutic agent with a well-defined, multi-pronged

mechanism of action. Its ability to selectively kill cancer cells, activate both the innate and

adaptive immune systems, and remodel the tumor microenvironment makes it a versatile

platform for cancer therapy. The quantitative data from numerous clinical trials, particularly in

hard-to-treat malignancies, underscores its potential. Future research and ongoing registration-

enabling studies will further elucidate the optimal use of Pelareorep, both as a monotherapy

and as a synergistic partner for a wide range of anti-cancer treatments, with the goal of

improving outcomes for patients with advanced cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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